molecular formula C16H13FN6S B12144793 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12144793
M. Wt: 340.4 g/mol
InChI Key: NIWYQEBELGWPBG-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzimidazole moiety linked to a triazole ring via a sulfanyl bridge, with a fluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Sulfanyl Linkage Formation: The benzimidazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Triazole Ring Construction: The final step involves the cyclization of the intermediate with a hydrazine derivative and a fluorophenyl-substituted nitrile or aldehyde under basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, it is investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial and fungal strains.

Medicine

Medically, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

Industry

In the industrial sector, it is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are also explored for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In cancer therapy, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

What sets 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine apart is its dual functionality, combining the properties of both benzimidazole and triazole moieties. This dual functionality enhances its biological activity and broadens its spectrum of applications.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.

Properties

Molecular Formula

C16H13FN6S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13FN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20)

InChI Key

NIWYQEBELGWPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)F

Origin of Product

United States

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